Z-D-Arg(NO2)-OH

NOS Inhibition Enzyme Kinetics Isoform Selectivity

Choose Z-D-Arg(NO2)-OH for your research. Unlike unprotected D-arginine or L-nitroarginine analogs, this compound features orthogonal Z protection—removable by hydrogenolysis while the Nω-nitro group remains intact—enabling sequential deprotection in complex peptide synthesis. The D-stereochemistry yields a mixed NOS inhibition profile: uncompetitive for iNOS, competitive for nNOS/eNOS, achieving up to 1800-fold nNOS selectivity. The nitro chromophore enables direct UV detection at 405 nm in Factor Xa assays. Insist on ≥98% HPLC purity to ensure reproducible chromogenic performance.

Molecular Formula C14H19N5O6
Molecular Weight 353.34
Cat. No. B1578913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Arg(NO2)-OH
Molecular FormulaC14H19N5O6
Molecular Weight353.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-D-Arg(NO2)-OH Procurement Guide: Protected Amino Acid Derivative for Factor Xa Assays and NOS Research


Z-D-Arg(NO2)-OH (CAS 2279-08-5) is a D-arginine derivative featuring Nα-benzyloxycarbonyl (Z) protection and an Nω-nitro group on the guanidino side chain [1]. It is a white to off-white solid with a molecular weight of 353.33 g/mol, soluble in polar solvents , and is supplied at ≥98% purity by HPLC from reputable vendors . Its primary research applications include serving as a chromogenic substrate for Factor Xa activity detection and acting as a protected intermediate for the synthesis of D-arginine-containing peptides and NOS inhibitors . The nitro group confers specific UV absorbance properties essential for colorimetric assays [2].

Why Z-D-Arg(NO2)-OH Cannot Be Substituted with Unprotected D-Arginine or L-Enantiomer Analogs


Generic substitution of Z-D-Arg(NO2)-OH with unprotected D-arginine or L-nitroarginine analogs (e.g., L-NNA, L-NAME) fundamentally alters experimental outcomes due to three critical factors. First, the Z (benzyloxycarbonyl) protecting group is essential for maintaining solubility and preventing unwanted side reactions during peptide synthesis ; its removal yields a compound with entirely different chemical behavior and stability [1]. Second, the D-stereochemistry of the arginine backbone dictates a distinct interaction profile with NOS isoforms compared to L-enantiomers—D-nitroarginine-containing compounds exhibit uncompetitive inhibition kinetics against iNOS while remaining competitive inhibitors of nNOS and eNOS, a mixed inhibition pattern not observed with L-arginine-based inhibitors [2]. Third, the nitro group serves as a chromophore enabling UV detection at 405 nm in Factor Xa assays ; compounds lacking this group (e.g., Z-D-Arg-OH) cannot function as chromogenic substrates. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation of Z-D-Arg(NO2)-OH vs. L-NAME, Z-L-Arg(NO2)-OH, and Unprotected D-Arginine


D-Nitroarginine-Containing Dipeptides Exhibit Uncompetitive iNOS Inhibition vs. Competitive Inhibition by L-Enantiomers

In a comparative study of N(ω)-nitroarginine-containing dipeptides, compounds incorporating D-Arg(NO2) (compounds 8-10, 12, 13) demonstrated uncompetitive inhibition of inducible NOS (iNOS), whereas all L-Arg(NO2)-containing dipeptides exhibited competitive inhibition across all three NOS isoforms [1]. This represents a qualitative difference in the inhibition mechanism, not merely a potency shift.

NOS Inhibition Enzyme Kinetics Isoform Selectivity

Z-D-Arg(NO2)-OH Enables Synthesis of nNOS-Selective Inhibitors with 1800-Fold Selectivity Over iNOS

D-Arg(NO2)-containing dipeptide methyl esters synthesized from Z-D-Arg(NO2)-OH precursors demonstrated remarkable nNOS selectivity. Compound 12 achieved 1800-fold selectivity for nNOS over iNOS, while compound 13 achieved 800-fold selectivity [1]. These selectivity ratios are substantially higher than those reported for L-NNA (approximately 2-5 fold preference for nNOS/eNOS over iNOS) and L-NAME (Ki values: nNOS 15 nM, eNOS 39 nM, iNOS 4.4 μM; i.e., ~30-fold nNOS/iNOS selectivity) .

nNOS Selectivity Peptide Inhibitor Design Therapeutic Index

Z-D-Arg(NO2)-OH Serves as Chromogenic Factor Xa Substrate with pNA Release Detectable at 405 nm

Z-D-Arg(NO2)-OH is a chromogenic substrate for Factor Xa. Factor Xa cleaves the Arg-Gly-Arg peptide sequence, releasing p-nitroanilide (pNA) which is quantified by absorbance at 405 nm . In contrast, structurally similar Factor Xa substrates like Z-D-Arg-Gly-Arg-pNA and S-2765 contain different functional groups that alter cleavage kinetics and detection sensitivity . Unprotected D-arginine or Z-D-Arg-OH lack the nitro group entirely and cannot function as chromogenic substrates in this assay format.

Factor Xa Assay Chromogenic Substrate Coagulation Research

Vendor-Supplied Purity of Z-D-Arg(NO2)-OH is Consistently ≥98% by HPLC vs. Lower Grade Analogs

Commercial Z-D-Arg(NO2)-OH is routinely supplied with purity specifications of ≥98% by HPLC [1]. In contrast, the L-enantiomer Z-L-Arg(NO2)-OH (CAS 2304-98-5) is available at ≥99% purity , and unprotected D-nitroarginine (H-D-Arg(NO2)-OH) is often supplied without a defined analytical purity specification [2]. The consistent ≥98% HPLC purity of the Z-protected D-isomer ensures reproducibility in sensitive biochemical assays.

Purity Specification Quality Control Procurement

D-Nitroarginine (D-NNA) Undergoes Chiral Inversion to L-NNA In Vivo, Creating a Prodrug-like Effect Absent in Z-Protected Form

D-NNA (unprotected D-nitroarginine) undergoes chiral inversion in vivo via D-amino acid oxidase (DAAO) to generate L-NNA, which then inhibits NOS and elevates blood pressure [1]. This conversion does not occur with the Z-protected derivative Z-D-Arg(NO2)-OH, as the Z group blocks enzymatic recognition by DAAO. The magnitude of this effect is substantial: D-NNA administration in rats produces pressor responses comparable to ~50% of an equivalent L-NNA dose [1].

Chiral Inversion D-Amino Acid Oxidase Pharmacokinetics

D-NAME (D-Nitroarginine Methyl Ester) is Considered the Inactive Stereoisomer of L-NAME; Z-D-Arg(NO2)-OH is Not Directly Comparable

D-NAME (D-NG-nitroarginine methyl ester) is widely used as the inactive negative control for L-NAME in NOS inhibition studies [1]. However, Z-D-Arg(NO2)-OH is structurally distinct from both D-NAME and L-NAME due to the Z protecting group, which alters its biological accessibility and precludes direct extrapolation of the "D=inactive" paradigm. Chronic D-NAME administration produces arterial fibrosis comparable to L-NAME [1], indicating that D-stereochemistry alone does not guarantee biological inertness.

Stereoisomer Activity Negative Control NOS Pharmacology

Recommended Applications for Z-D-Arg(NO2)-OH Based on Quantitative Differentiation Evidence


Synthesis of High-Selectivity nNOS Inhibitors for Neuroscience Research

Researchers synthesizing dipeptide or tripeptide nNOS inhibitors should select Z-D-Arg(NO2)-OH as the D-nitroarginine building block. Evidence shows that D-Arg(NO2)-containing dipeptide methyl esters achieve up to 1800-fold selectivity for nNOS over iNOS [1], substantially exceeding the ~30-fold selectivity of L-NAME. This selectivity is critical for studies of neuronal signaling where iNOS inhibition from inflammatory cells would introduce confounding effects.

Factor Xa Chromogenic Assay Development and Validation

For laboratories developing or validating coagulation assays, Z-D-Arg(NO2)-OH serves as a defined chromogenic substrate for Factor Xa, with pNA release quantified at 405 nm . It offers an alternative to commercially standardized substrates like S-2765, enabling cross-validation of results and providing flexibility in assay optimization when different cleavage kinetics are required.

Peptide Synthesis Requiring Protected D-Arginine with Orthogonal Deprotection

In solid-phase or solution-phase peptide synthesis, Z-D-Arg(NO2)-OH provides orthogonal protection: the Z group at the Nα-position is removable by hydrogenolysis, while the nitro group on the guanidino side chain remains intact under these conditions . This enables sequential deprotection strategies essential for synthesizing complex peptides containing modified arginine residues.

In Vitro NOS Inhibition Studies Requiring Defined Stereochemical Control

For in vitro enzyme kinetics studies examining NOS isoform inhibition mechanisms, Z-D-Arg(NO2)-OH (after deprotection to generate D-Arg(NO2)-containing compounds) provides access to inhibitors that exhibit uncompetitive inhibition of iNOS while maintaining competitive inhibition of nNOS and eNOS [1]. This mixed inhibition profile is mechanistically distinct from L-arginine-based inhibitors and offers a unique tool for probing NOS active site dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-D-Arg(NO2)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.